1,3-Biscyanomethyl-5-chlorobenzene
Description
1,3-Biscyanomethyl-5-chlorobenzene is a substituted aromatic compound characterized by a benzene ring with two cyanomethyl (-CH₂CN) groups at the 1 and 3 positions and a chlorine atom at the 5 position. This structure confers unique electronic and steric properties due to the strong electron-withdrawing nature of the cyano groups and the moderate electron-withdrawing effect of the chlorine substituent.
Properties
Molecular Formula |
C10H7ClN2 |
|---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
2-[3-chloro-5-(cyanomethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H7ClN2/c11-10-6-8(1-3-12)5-9(7-10)2-4-13/h5-7H,1-2H2 |
InChI Key |
DJGRQHPRUJZXQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CC#N)Cl)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects
- 1,3-Dichloro-5-(chloromethyl)benzene (): This compound features chlorine atoms at the 1,3 positions and a chloromethyl (-CH₂Cl) group at position 4. The electron-withdrawing chlorine substituents reduce electron density on the benzene ring, favoring electrophilic substitution at the para position. However, the cyanomethyl groups in 1,3-Biscyanomethyl-5-chlorobenzene are stronger electron-withdrawing groups, further deactivating the ring and directing reactions to specific sites .
- Methyl 3-Chloro-5-(hydroxymethyl)benzoate (): The hydroxymethyl (-CH₂OH) group is polar and capable of hydrogen bonding, increasing solubility in protic solvents. In contrast, the cyanomethyl groups in the target compound enhance hydrophobicity and stabilize negative charges in intermediates during nucleophilic reactions .
Reactivity
- Chlorinated analogs (e.g., 1,3-Dichloro-5-(chloromethyl)benzene) undergo nucleophilic aromatic substitution (NAS) under mild conditions due to the activating effect of chlorine. Cyanomethyl-substituted derivatives, however, may require harsher conditions due to stronger deactivation of the aromatic ring .
- Compared to 5-Bromo-3-chlorobenzene-1,2-diamine (), which contains electron-donating amino groups, this compound is less reactive in coupling reactions (e.g., Buchwald-Hartwig amination) but more stable under oxidative conditions .
Physical Properties (Inferred from Analogs)
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